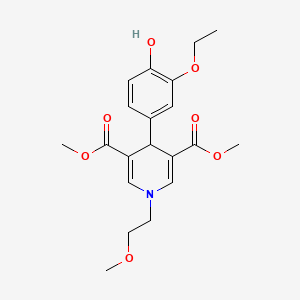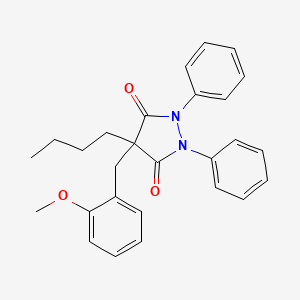![molecular formula C52H36N6O3 B4627220 (4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4627220.png)
(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinoxaline derivatives often involves multi-step chemical processes. For example, the synthesis of novel [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives involves reactions with formaldehyde and various secondary amines in N,N-dimethylformamide to afford Mannich bases. These compounds' structures were confirmed by IR, *H NMR, and mass spectra, and they were screened for biological activity, indicating a comprehensive approach to the synthesis and evaluation of similar quinoxaline derivatives (Havaldar & Patil, 2008).
Molecular Structure Analysis
Molecular structure analysis of quinoxaline derivatives reveals detailed insights into their chemical behavior and potential applications. The study of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core shows how the electronic absorption spectra of compounds are influenced by the nature of peripheral amines, with green or yellow emission depending on the amine segment. These findings underscore the importance of molecular structure in determining the photophysical properties of quinoxaline derivatives (Thomas & Tyagi, 2010).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. For instance, the reaction of 2-Methyl-4-oxo-4H-1-benzopyrans with different nucleophiles results in the formation of quinoxalinyl and benzothiazinyl derivatives, showcasing the versatility of quinoxaline compounds in chemical synthesis and the potential for generating a broad spectrum of chemical entities (Ibrahim, El-Shaaer, & Hassan, 2002).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as their crystalline structure and photophysical behavior, are crucial for their potential applications. The structural and optical properties of quinoline derivatives thin films, for example, have been studied, revealing polycrystallinity in powder form and nanocrystallinity dispersed in an amorphous matrix upon thermal deposition. This highlights the impact of molecular structure on the material properties of quinoxaline derivatives (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoxaline derivatives are influenced by their molecular structure. The reactivity, stability, and potential biological activity of these compounds can be assessed through various chemical analyses. For example, the synthesis and characterization of organic salts based on quinoxaline derivatives provide insights into their ionic nature, electronic, and structural properties, demonstrating the compound's reactivity and potential for forming new chemical entities (Faizi et al., 2018).
Applications De Recherche Scientifique
Structural and Optical Properties
Quinoline and quinoxaline derivatives have been studied for their structural and optical properties, which are critical in the development of materials science and optical engineering. For instance, Zeyada et al. (2016) explored the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, highlighting their potential in creating materials with specific light absorption and emission characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Proton-Transfer Complexes and Biological Activities
The study of proton-transfer complexes formed from 4-aminoantipyrine with quinol and picric acid by Adam (2013) illustrates the biochemical significance of these interactions, offering insights into the removal of pharmaceutical residues from environments and assessing their antibacterial and antifungal activities (Adam, 2013).
Electrocatalysis and Oxidation Processes
Research on phenol derivatives, such as the study by Rhile and Mayer (2004), demonstrates the importance of concerted proton-coupled electron transfer processes, which are fundamental in understanding oxidative stress in biological systems and designing redox-active drugs (Rhile & Mayer, 2004).
Solid-Phase Synthesis of Heterocycles
The development of synthetic methodologies for heterocyclic compounds, as described by Dixon et al. (2005), provides a foundation for pharmaceutical synthesis, highlighting the versatility of quinoline and quinoxaline frameworks in drug development (Dixon, Wang, Lam, & Kurth, 2005).
Sensing and Detection Applications
Hazra et al. (2018) investigated the fluorescence sensing properties of quinoline-based isomers for metal ions, showcasing the utility of such compounds in environmental monitoring and analytical chemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Propriétés
IUPAC Name |
4-[3-[4-[4-[7-(4-aminophenoxy)-3-phenylquinoxalin-2-yl]phenoxy]phenyl]-2-phenylquinoxalin-6-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H36N6O3/c53-37-15-23-41(24-16-37)60-43-27-29-45-47(31-43)57-51(49(55-45)33-7-3-1-4-8-33)35-11-19-39(20-12-35)59-40-21-13-36(14-22-40)52-50(34-9-5-2-6-10-34)56-46-30-28-44(32-48(46)58-52)61-42-25-17-38(54)18-26-42/h1-32H,53-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJKTTISSRAGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=C(C=C4)N)N=C2C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=NC8=C(C=CC(=C8)OC9=CC=C(C=C9)N)N=C7C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H36N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-{4-[7-(4-Aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)


![N-(5-chloro-2-pyridinyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4627203.png)
![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)
![5-bromo-1-[3-(2,4-dichlorophenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B4627234.png)
